1,9-Bis(4-methoxyphenyl)-1,9-nonanedione

Description

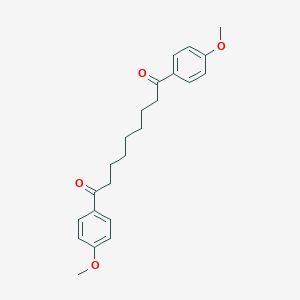

1,9-Bis(4-methoxyphenyl)-1,9-nonanedione (CAS: N/A; IUPAC name: 1,9-Bis(4-methoxyphenyl)nonane-1,9-dione) is a diketone derivative featuring two 4-methoxyphenyl groups at the terminal positions of a nine-carbon chain. This compound is synthesized via Friedel-Crafts acylation using 1,9-nonanedioic acid, oxalyl chloride, and anisole in the presence of aluminium chloride (AlCl₃) as a catalyst. The reaction proceeds in anhydrous dichloromethane (DCM), yielding the product as off-white plates with a high purity (72% yield) after recrystallization from DMF/H₂O . Its structure is confirmed by NMR, IR, and HRMS (ESI-TOF) analyses, with key IR bands at 1743 cm⁻¹ (C=O stretch) and 1242 cm⁻¹ (C-O-C stretch of methoxy groups) .

The compound serves as a precursor for advanced materials, such as liquid crystals and polymers, due to its rigid aromatic moieties and symmetrical diketone backbone. Its applications in coordination chemistry are also noted, particularly in forming complexes with metals for extraction purposes .

Properties

Molecular Formula |

C23H28O4 |

|---|---|

Molecular Weight |

368.5g/mol |

IUPAC Name |

1,9-bis(4-methoxyphenyl)nonane-1,9-dione |

InChI |

InChI=1S/C23H28O4/c1-26-20-14-10-18(11-15-20)22(24)8-6-4-3-5-7-9-23(25)19-12-16-21(27-2)17-13-19/h10-17H,3-9H2,1-2H3 |

InChI Key |

LHJGIELKBCLXNG-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)CCCCCCCC(=O)C2=CC=C(C=C2)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCCCCC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Backbone Flexibility: The diketone backbone of 1,9-Bis(4-methoxyphenyl)-1,9-nonanedione provides rigidity, enhancing thermal stability in polymers. In contrast, 1,9-Decadiene’s flexible alkene chain improves elastomer properties in polypropylene alloys . The tetrathia-oxa backbone in 1,9-Bis(2-pyridyl)-1,2,8,9-tetrathia-5-oxanonane introduces sulfur-based reactivity, enabling efficient disulfide exchange in protein crosslinking .

Functional Group Impact: Methoxy groups in this compound enhance solubility in polar solvents (e.g., DMF), whereas pyridyl groups in its analogue facilitate metal coordination, as seen in uranium extraction complexes . Pyrazole rings in H₂A improve chelation efficiency for lanthanum(III), forming stable LaA·HA·B complexes (B = phenanthroline or bipyridine) with logK values exceeding 4.5 .

Application-Specific Comparisons

Table 2: Performance in Metal Extraction

- Synergistic Effects: H₂A exhibits superior extraction efficiency for uranium(VI) and lanthanum(III) compared to non-functionalized diketones, attributed to its pyrazole rings’ electron-withdrawing effects and π-π interactions with aromatic synergists .

Stability and Reactivity

- Thermal Stability: this compound decomposes above 250°C, whereas H₂A shows lower thermal stability (decomposition ~200°C) due to pyrazole ring fragility .

- Chemical Reactivity : The tetrathia-oxa compound undergoes rapid disulfide exchange under mild reducing conditions (e.g., glutathione), making it ideal for dynamic protein crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.